2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
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Overview
Description
Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyrimidines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Synthesis and Biological Activity
- Compounds structurally related to "2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide" have been explored for their potential as antiulcer agents. Research into imidazo[1,2-a]pyridines substituted at various positions has led to the synthesis of molecules with cytoprotective properties against ulcer models, despite not showing significant antisecretory activity (Starrett et al., 1989).
Antiviral Applications
- Derivatives structurally related to the compound have been designed and synthesized to test as antirhinovirus agents. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, were developed with a focus on stereochemistry to ensure the desired biological activity (Hamdouchi et al., 1999).
Chemical Synthesis Techniques
- Studies have investigated the reactions of imidazoles and related compounds with chloroformates, leading to various transformations. These reactions have implications for synthetic strategies in organic chemistry, providing pathways to new compounds (Pratt & Kraus, 1981).
Analytical Applications
- Research into nonaqueous capillary electrophoresis has led to the development of methods for separating imatinib mesylate and related substances, showcasing the analytical applications of these compounds in quality control and pharmaceutical analysis (Ye et al., 2012).
Antineoplastic Potential
- Synthesis of benzimidazole condensed ring systems, including derivatives of the compound , has been explored for their antineoplastic activities. These efforts aim to develop new cancer therapeutic agents, highlighting the potential of these compounds in oncology (Abdel-Hafez, 2007).
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine structures have been recognized as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Given the potential targets mentioned above, it’s likely that the compound could influence pathways related to cell cycle regulation, neuronal signaling, and neurotransmission .
Result of Action
Based on the potential targets, it’s possible that the compound could influence cell cycle progression, neuronal excitability, and neurotransmitter release .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide are largely derived from its imidazo[1,2-a]pyrimidine core. This core is known to interact with various enzymes and proteins
Cellular Effects
Given the known properties of similar compounds, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGBYKQSOHOIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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